2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid
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Overview
Description
2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid is a chemical compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol It is known for its unique structure, which includes a piperidine ring and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid typically involves the reaction of 4-(2,6-dioxo-3-piperidyl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenoxyacetic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
2-[4-(2,6-Dioxopiperidin-3-yl)phenoxy]acetic acid: Similar structure but with slight variations in the piperidine ring.
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-: Another compound with a piperidine ring but different functional groups.
Uniqueness: 2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid stands out due to its unique combination of a piperidine ring and a phenoxyacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO5 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H13NO5/c15-11-6-5-10(13(18)14-11)8-1-3-9(4-2-8)19-7-12(16)17/h1-4,10H,5-7H2,(H,16,17)(H,14,15,18) |
InChI Key |
AJINEEJVZAYBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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